7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol 7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13702182
InChI: InChI=1S/C13H30O2Si/c1-13(2,3)16(4,5)15-12-10-8-6-7-9-11-14/h14H,6-12H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCCCCCCCO
Molecular Formula: C13H30O2Si
Molecular Weight: 246.46 g/mol

7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol

CAS No.:

Cat. No.: VC13702182

Molecular Formula: C13H30O2Si

Molecular Weight: 246.46 g/mol

* For research use only. Not for human or veterinary use.

7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol -

Specification

Molecular Formula C13H30O2Si
Molecular Weight 246.46 g/mol
IUPAC Name 7-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol
Standard InChI InChI=1S/C13H30O2Si/c1-13(2,3)16(4,5)15-12-10-8-6-7-9-11-14/h14H,6-12H2,1-5H3
Standard InChI Key JACCIGDFZIRSAH-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCCCCCCCO
Canonical SMILES CC(C)(C)[Si](C)(C)OCCCCCCCO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a linear heptan-1-ol backbone where the hydroxyl group at the seventh carbon is protected by a tert-butyldimethylsilyl ether. This silyl group consists of a silicon atom bonded to two methyl groups, a tert-butyl group, and the oxygen atom of the heptanol chain. The TBDMS moiety enhances steric bulk, shielding the hydroxyl group from undesired reactions while maintaining stability under both acidic and basic conditions .

The IUPAC name, 7-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol, reflects its structural hierarchy. Spectroscopic characterization, including 1H^1\text{H} and 13C^{13}\text{C} NMR, confirms the presence of distinct signals for the TBDMS group (e.g., δ 0.85–1.09 ppm for methyl and tert-butyl protons) and the hydroxyl-bearing terminal carbon (δ 3.55–3.65 ppm) .

Physicochemical Characteristics

While detailed thermodynamic data (e.g., melting or boiling points) remain unreported, the compound’s viscous oil form suggests limited crystallinity and moderate volatility. It exhibits solubility in common organic solvents such as tetrahydrofuran (THF), ethyl acetate, and dichloromethane, but is insoluble in water due to the hydrophobic TBDMS group .

Synthesis and Optimization

Primary Synthetic Route

The synthesis of 7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol typically involves a two-step protocol:

  • Silylation of Heptan-1-ol: Reacting heptan-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as sodium methoxide or imidazole. This step proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic silicon atom, displacing chloride .

  • Purification: The crude product is purified using flash chromatography (e.g., 0–50% ethyl acetate in hexanes) to isolate the silyl ether in yields exceeding 90% .

Example Procedure:
In a representative synthesis, heptan-1-ol (35.04 mmol) was treated with TBDMSCl (42.05 mmol) and sodium methoxide (8.76 mmol) in THF at −20°C. After warming to room temperature, the mixture was quenched with HCl, extracted with ethyl acetate, and purified via column chromatography to yield 7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol as a clear oil (93% yield) .

Alternative Methodologies

Recent advances employ catalytic strategies for silyl ether formation. For instance, nickel-catalyzed cross-electrophile coupling between alkyl sulfonates and vinyl triflates has been explored, though this method remains less common for TBDMS-protected alcohols .

Applications in Organic Synthesis

Hydroxyl Group Protection

The TBDMS group in 7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol serves as a robust protecting agent for primary alcohols. Its stability under Grignard reactions, Wittig olefinations, and mild oxidation conditions allows selective functionalization of other reactive sites in complex molecules .

Case Study: In the synthesis of hydroxy-15-azasterol—a potential therapeutic for Niemann-Pick type C disease—7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol was used to protect a hydroxyl group during a borane-mediated reduction step. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restored the alcohol functionality without side reactions .

Peptide Modification

The compound’s aliphatic chain enables its incorporation into peptides via solid-phase synthesis. For example, tyrosine residues in peptides have been modified using TBDMS-protected alcohols to enhance lipophilicity or enable selective conjugation .

Catalytic Cross-Coupling

In nickel-catalyzed cross-electrophile couplings, 7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol-derived sulfonates participate in C–C bond-forming reactions with vinyl triflates, yielding cyclic alkenes and functionalized hydrocarbons .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Applications
TBDMS-protected ethanolC8H20OSi160.33Protection of short-chain alcohols
TBDMS-protected hexanolC12H28O2Si232.43Intermediate in lipid synthesis
7-((TBDMS)oxy)heptan-1-olC13H30O2Si246.46Pharmaceutical intermediates

The extended carbon chain in 7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol confers superior solubility in nonpolar solvents compared to shorter-chain analogs, facilitating its use in hydrophobic reaction environments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator